5-(Chloromethyl)-2-ethyl-4-methyl-1,3-oxazole
CAS No.: 1206975-47-4
Cat. No.: VC5787528
Molecular Formula: C7H10ClNO
Molecular Weight: 159.61
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1206975-47-4 |
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Molecular Formula | C7H10ClNO |
Molecular Weight | 159.61 |
IUPAC Name | 5-(chloromethyl)-2-ethyl-4-methyl-1,3-oxazole |
Standard InChI | InChI=1S/C7H10ClNO/c1-3-7-9-5(2)6(4-8)10-7/h3-4H2,1-2H3 |
Standard InChI Key | RYMGKQKBACEXPP-UHFFFAOYSA-N |
SMILES | CCC1=NC(=C(O1)CCl)C |
Introduction
Chemical Structure and Nomenclature
5-(Chloromethyl)-2-ethyl-4-methyl-1,3-oxazole (IUPAC name: 5-(chloromethyl)-2-ethyl-4-methyl-1,3-oxazole) is a heterocyclic organic compound belonging to the oxazole family. Its structure consists of:
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A five-membered oxazole ring (1,3-oxazole) with one oxygen and one nitrogen atom.
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A chloromethyl (-CH2Cl) group at position 5.
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An ethyl (-CH2CH3) substituent at position 2.
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A methyl (-CH3) group at position 4.
The molecular formula is C7H10ClNO, yielding a molecular weight of 159.61 g/mol. Structural analogs, such as 4-(chloromethyl)-5-methyl-2-phenyl-1,3-oxazole (CAS 103788-61-0), demonstrate similar reactivity patterns due to the electron-withdrawing effects of the chloromethyl group .
Synthesis and Reaction Pathways
Synthetic Strategies
While no direct synthesis routes for 5-(chloromethyl)-2-ethyl-4-methyl-1,3-oxazole are documented, analogous compounds suggest viable approaches:
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Cyclization of Precursor Amides:
Substituted oxazoles are often synthesized via the Robinson-Gabriel synthesis, involving cyclodehydration of α-acylaminoketones. For example, 4-(chloromethyl)-5-methyl-2-phenyl-1,3-oxazole is produced through a two-step process using hydrogen chloride and trichlorophosphate . Adapting this method, a hypothetical pathway could involve:-
Step 1: Condensation of ethyl glycinate with a β-ketoamide derivative.
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Step 2: Chlorination using POCl3 or SOCl2 to introduce the chloromethyl group.
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Post-Functionalization:
Introducing the chloromethyl group via nucleophilic substitution on preformed oxazole rings. For instance, 4-(chloromethyl)-2-(4-methylphenyl)-1,3-oxazole (CAS 137090-44-9) is synthesized by reacting hydroxylmethyl precursors with thionyl chloride .
Key Reaction Conditions
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Temperature: Reactions typically occur between 20°C (room temperature) and reflux conditions (e.g., 80°C in chloroform) .
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Catalysts: Acidic catalysts (e.g., HCl) or phosphoryl chloride (POCl3) are common in cyclization steps .
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Solvents: Polar aprotic solvents like 1,4-dioxane or chloroform are preferred for their ability to stabilize intermediates .
Physicochemical Properties
Thermal Stability
Analogous chloromethyl oxazoles exhibit melting points in the range of 77.8–78.3°C . The ethyl and methyl substituents in 5-(chloromethyl)-2-ethyl-4-methyl-1,3-oxazole likely reduce crystallinity compared to phenyl-substituted analogs, potentially lowering the melting point.
Spectral Characteristics
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IR Spectroscopy: Expected peaks include:
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C-Cl stretch: 650–750 cm⁻¹.
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C=N stretch: 1640–1680 cm⁻¹.
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C-O stretch: 1200–1250 cm⁻¹.
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NMR Spectroscopy:
Applications and Industrial Relevance
Pharmaceutical Intermediates
Chloromethyl oxazoles serve as precursors for antiviral and antimicrobial agents. For example:
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Antiviral Agents: Analogous compounds inhibit viral protease activity by mimicking peptide substrates .
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Anticancer Drugs: Oxazole rings enhance membrane permeability in kinase inhibitors .
Agrochemical Uses
The chloromethyl group’s reactivity facilitates derivatization into herbicides and fungicides. For instance, 4-(chloromethyl)-2-(3-methylphenyl)-1,3-oxazole (CAS 521266-92-2) is a key intermediate in fungicide synthesis .
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